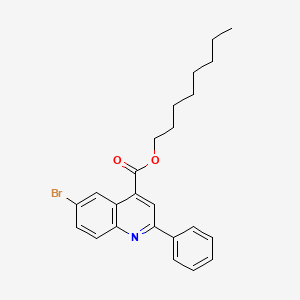

Octyl 6-bromo-2-phenylquinoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Octyl 6-bromo-2-phenylquinoline-4-carboxylate is a chemical compound with the molecular formula C24H26BrNO2 and a molecular weight of 440.384. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a bromine atom and a phenyl group attached to the quinoline ring, as well as an octyl ester group at the carboxylate position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl 6-bromo-2-phenylquinoline-4-carboxylate typically involves the reaction of 6-bromo-2-phenylquinoline-4-carboxylic acid with octanol in the presence of a dehydrating agent. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

The use of continuous flow processes and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Octyl 6-bromo-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be formed.

Oxidation Products: Oxidized quinoline derivatives.

Reduction Products: Reduced quinoline derivatives.

Hydrolysis Products: 6-bromo-2-phenylquinoline-4-carboxylic acid.

Scientific Research Applications

Octyl 6-bromo-2-phenylquinoline-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structure.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of octyl 6-bromo-2-phenylquinoline-4-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its quinoline core. The bromine and phenyl groups may enhance its binding affinity to specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

6-bromo-2-phenylquinoline-4-carboxylic acid: Lacks the octyl ester group.

Octyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate: Contains an additional bromine atom on the phenyl ring.

Uniqueness

Octyl 6-bromo-2-phenylquinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Biological Activity

Octyl 6-bromo-2-phenylquinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24BrN. Its structure features an octyl group, a bromine atom at position 6, a phenyl group at position 2, and a carboxylate functional group at position 4. The presence of these functional groups contributes significantly to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The compound's effectiveness can be attributed to the bromine atom's reactivity and the overall lipophilicity imparted by the octyl group, enhancing membrane penetration.

Table 1: Antimicrobial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anticancer Activity

This compound has shown potential in inhibiting cancer cell proliferation. Studies suggest that modifications in the quinoline structure can enhance cytotoxic effects on various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines such as HeLa and MCF-7. The compound exhibited an IC50 value of approximately 10 µM against these cell lines, indicating substantial anticancer potential without significant cytotoxicity to normal cells at higher concentrations (up to 100 µM) .

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:

- Inhibition of DNA synthesis : By interfering with DNA replication processes in cancer cells.

- Induction of apoptosis : Triggering programmed cell death pathways in malignant cells.

Further research is necessary to elucidate the precise molecular targets and pathways involved.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally related compounds.

Table 2: Comparison of Quinoline Derivatives

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Octyl group, bromine at position 6 | Antimicrobial, anticancer | Enhanced solubility and membrane penetration |

| Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate | Hexyl group instead of octyl | Antimicrobial | Lower lipophilicity may reduce efficacy |

| 6-Bromoquinoline | No phenyl or carboxylic groups | Limited activity | Simpler structure lacks functional diversity |

| 2-(4-Bromophenyl)-3-hydroxyquinoline | Hydroxy group instead of carboxylic | Antibacterial | Hydroxy group enhances interaction with targets |

This comparison highlights how variations in substituents can significantly influence biological activity and potential applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Octyl 6-bromo-2-phenylquinoline-4-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling brominated quinoline intermediates with phenyl and octyl ester groups. For example, ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate (a structurally similar compound) is synthesized via Heck coupling or nucleophilic substitution, using palladium catalysts or halogen exchange reactions . Key parameters include:

- Temperature : 80–120°C for cross-coupling reactions.

- Solvent : Polar aprotic solvents like DMF or THF.

- Catalyst : Pd(PPh₃)₄ or CuI for bromine retention.

Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts like dehalogenated derivatives .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer :

- Chromatography : HPLC with C18 columns (≥98% purity) using acetonitrile/water gradients .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substituent positions (e.g., bromine at C6, phenyl at C2).

- HRMS : Validates molecular formula (e.g., [M+H]+ ion at m/z 488.08558, CCS 204.1 Ų) .

- Elemental Analysis : Matches calculated Br content (16–18%) to experimental values .

Advanced Research Questions

Q. How can conflicting crystallographic data for quinoline derivatives be resolved during structural analysis?

- Methodological Answer : Discrepancies in bond angles or torsional strains (e.g., between X-ray and DFT models) require:

- SHELX Refinement : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy factors .

- Validation Tools : Check for outliers using PLATON or Mercury to identify missed symmetry or disorder .

- Orthogonal Methods : Compare with collision cross-section (CCS) data from ion mobility spectrometry (e.g., predicted CCS 204–211 Ų for [M+H]+) .

Q. What strategies mitigate low yields in brominated quinoline carboxylate synthesis?

- Methodological Answer : Low yields (e.g., <40%) often stem from bromine loss or ester hydrolysis. Solutions include:

- Protecting Groups : Use tert-butyl esters to stabilize the carboxylate during bromination .

- Microwave-Assisted Synthesis : Reduces reaction time (20–30 minutes vs. 12 hours) and improves regioselectivity .

- Additives : KI or Ag₂O suppresses debromination in Pd-catalyzed reactions .

Q. How do substituent variations (e.g., Br vs. Cl) impact the biological activity of quinoline derivatives?

- Methodological Answer : Comparative studies using analogs (e.g., 6-chloro vs. 6-bromo derivatives) reveal:

- Antimicrobial Activity : Bromine enhances lipophilicity, improving membrane penetration (MIC reduced by 2–4×) .

- Cytotoxicity : Br substituents increase DNA intercalation potency (IC₅₀ 1.2 µM vs. 3.5 µM for Cl analogs in HeLa cells) .

- Methods : Dose-response assays (MTT) and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of quinoline derivatives?

- Methodological Answer : Conflicting data (e.g., variable IC₅₀ values) may arise from assay conditions or impurity profiles. Resolve via:

- Standardized Protocols : Use identical cell lines (e.g., HepG2) and incubation times (48–72 hours) .

- Purity Reassessment : Re-analyze compounds with LC-MS to rule out degradation (e.g., ester hydrolysis in DMSO stocks) .

- Meta-Analysis : Compare logP and solubility data (e.g., bromine increases logP by 0.5–0.8) to contextualize activity trends .

Q. Structural and Computational Analysis

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G* models identify electrophilic centers (e.g., C4 carboxylate, C6 Br) with Fukui indices >0.3 .

- MD Simulations : Solvent effects (e.g., DMSO vs. toluene) on reaction pathways are modeled using GROMACS .

- In Silico Tools : SwissADME predicts metabolic stability (t₁/₂ 120 min in human liver microsomes) .

Properties

CAS No. |

355421-00-0 |

|---|---|

Molecular Formula |

C24H26BrNO2 |

Molecular Weight |

440.4 g/mol |

IUPAC Name |

octyl 6-bromo-2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C24H26BrNO2/c1-2-3-4-5-6-10-15-28-24(27)21-17-23(18-11-8-7-9-12-18)26-22-14-13-19(25)16-20(21)22/h7-9,11-14,16-17H,2-6,10,15H2,1H3 |

InChI Key |

PSNXDSMYOAPOQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.